molecular formula C10H15IO B6211723 3-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane CAS No. 2742652-18-0

3-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane

Cat. No.: B6211723
CAS No.: 2742652-18-0
M. Wt: 278.1
InChI Key:
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Description

3-(2-{3-iodobicyclo[111]pentan-1-yl}ethyl)oxetane is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure, which is known for its rigidity and strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of bicyclo[1.1.1]pentane derivatives, followed by a series of reactions to introduce the oxetane ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could produce an alcohol or ketone.

Scientific Research Applications

3-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its rigid bicyclo[1.1.1]pentane core can be used to create novel polymers and materials with enhanced mechanical properties.

    Organic Synthesis: The compound serves as a versatile building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane structure can influence the compound’s binding affinity and selectivity, while the oxetane ring can affect its metabolic stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-iodobicyclo[1.1.1]pentan-1-yl)oxetane
  • ethyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}acetate

Uniqueness

3-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)oxetane is unique due to the combination of its bicyclo[1.1.1]pentane core and oxetane ring. This combination imparts distinct chemical and physical properties, such as increased rigidity and strain, which can be advantageous in various applications. Compared to similar compounds, it offers a different balance of reactivity and stability, making it a valuable addition to the toolkit of synthetic chemists and researchers.

Properties

CAS No.

2742652-18-0

Molecular Formula

C10H15IO

Molecular Weight

278.1

Purity

95

Origin of Product

United States

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